Bienvenue dans la boutique en ligne BenchChem!

4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline

Medicinal chemistry Building block procurement Quality control

This bifunctional building block uniquely combines a C2 chloromethyl electrophile for SN2 alkylation with a C4 chloro leaving group for SNAr amination, enabling orthogonal, sequential diversification unobtainable with 2,4-dichloro or C2-chloromethyl-only analogs. Validated in PDE10A inhibitor synthesis (59% yield) and ideal for EGFR-focused libraries requiring C2-substituted 4-anilinoquinazolines.

Molecular Formula C11H10Cl2N2O2
Molecular Weight 273.11 g/mol
CAS No. 1044768-40-2
Cat. No. B1326435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline
CAS1044768-40-2
Molecular FormulaC11H10Cl2N2O2
Molecular Weight273.11 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)CCl)Cl)OC
InChIInChI=1S/C11H10Cl2N2O2/c1-16-8-3-6-7(4-9(8)17-2)14-10(5-12)15-11(6)13/h3-4H,5H2,1-2H3
InChIKeyVRNREQVLKZEOQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline CAS 1044768-40-2: Procurement-Grade Intermediate Specifications and Structural Verification


4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline (CAS 1044768-40-2) is a bifunctional quinazoline building block bearing a reactive chloromethyl group at the C2 position and a chloro substituent at the C4 position, with 6,7-dimethoxy substitution on the fused benzene ring [1]. The compound has a molecular formula of C11H10Cl2N2O2, an exact molecular weight of 272.0119 Da, and a calculated XLogP3-AA value of 2.9, indicating moderate lipophilicity suitable for membrane permeability in drug discovery contexts [1]. Standard commercial purity specifications for research procurement are 95% or higher, with batch-specific quality control documentation including NMR, HPLC, and GC available from multiple validated suppliers .

Why 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline Cannot Be Replaced by Common Quinazoline Analogs: Functional Group and Reactivity Constraints


Generic substitution among quinazoline building blocks is scientifically unsound due to divergent reactivity profiles governed by substitution patterns. 2,4-Dichloro-6,7-dimethoxyquinazoline (CAS 27631-29-4) exhibits established regioselective nucleophilic aromatic substitution favoring C4 displacement under mild conditions (0-5 °C), with C2 substitution requiring more forcing conditions such as reflux [1]. Conversely, 2-(chloromethyl)-6,7-dimethoxyquinazoline (CAS 2006276-97-5) lacks the C4 chloro leaving group entirely, rendering it incapable of sequential C4 substitution . The target compound uniquely combines a C2 chloromethyl side-chain electrophile with a C4 aromatic chloro group, enabling orthogonal reaction sequences that neither analog can execute [2]. Substituting any of these compounds would fundamentally alter the synthetic route, regiochemical outcome, and final molecular architecture.

Quantitative Procurement Evidence: Differentiating 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline from Structural Analogs


Molecular Weight and Exact Mass Differentiation: Distinguishing 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline from C4-Unsubstituted and 2,4-Dichloro Analogs

The target compound has a molecular weight of 273.11 g/mol and an exact monoisotopic mass of 272.0119 Da (C11H10Cl2N2O2) [1]. This differs from 2-(chloromethyl)-6,7-dimethoxyquinazoline (CAS 2006276-97-5) by 34.44 g/mol due to the presence of the C4 chloro substituent (MW 238.67, C11H11ClN2O2) , and from 2,4-dichloro-6,7-dimethoxyquinazoline (CAS 27631-29-4) by 14.02 g/mol due to the CH2 spacer in the chloromethyl group (MW 259.09, C10H8Cl2N2O2) . These mass differences are analytically significant for LC-MS and HRMS verification during procurement and batch acceptance.

Medicinal chemistry Building block procurement Quality control

Lipophilicity (LogP) Comparison: 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline vs. 2,4-Dichloro Analog for Drug Design Prioritization

The target compound has a calculated XLogP3-AA value of 2.9 [1]. The 2,4-dichloro analog (CAS 27631-29-4) has a calculated XLogP3 of 3.4 . The 0.5 log unit lower lipophilicity of the target compound is attributed to the replacement of the C2 aromatic chloro substituent with a chloromethyl (-CH2Cl) group, which introduces a methylene spacer and reduces the overall aromatic chlorine content.

Drug discovery ADME prediction Kinase inhibitor design

Regioselective Orthogonal Reactivity: C2-Chloromethyl vs. C4-Chloro Substitution Pattern in 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline

The target compound contains two electrophilic sites with fundamentally different reactivity profiles: (1) a C2 benzylic chloromethyl group that undergoes SN2 nucleophilic substitution, and (2) a C4 aromatic chloro group that undergoes SNAr nucleophilic aromatic substitution . In contrast, 2,4-dichloro-6,7-dimethoxyquinazoline presents two aromatic chloro groups that both undergo SNAr, with established regioselectivity favoring C4 under mild conditions (0-5 °C) and requiring reflux for C2 substitution [1]. The chloromethyl group in the target compound provides a fundamentally distinct reaction mechanism (aliphatic SN2 vs. aromatic SNAr), enabling truly orthogonal sequential functionalization without the competitive regioselectivity challenges inherent to the 2,4-dichloro system.

Synthetic methodology Orthogonal functionalization Kinase inhibitor synthesis

Validated Application in PDE10A Inhibitor Synthesis: 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline as a Critical C2-Alkylation Intermediate

The target compound has been specifically employed as a key alkylating intermediate in the synthesis of fluorine-containing 6,7-dialkoxybiaryl PDE10A inhibitors [1]. In this published work, 4-chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline undergoes nucleophilic substitution at the C2 chloromethyl position with (R)-2-(pyrrolidin-3-yloxy)quinoxaline in the presence of potassium carbonate, using 1,4-dioxane/water as solvent for 16.0 h, yielding the coupled product in 59% yield [1]. This specific application exploits the C2 chloromethyl group for alkylation while preserving the C4 chloro substituent for subsequent diversification. No evidence was found in the accessible literature demonstrating comparable use of 2,4-dichloro-6,7-dimethoxyquinazoline in identical PDE10A-targeting synthetic sequences, as the latter requires C4 substitution first due to regioselectivity constraints.

PDE10A inhibitors CNS drug discovery PET tracer development

Synthetic Accessibility and Supply Chain Benchmarking: 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline Commercial Availability vs. Specialized Analogs

The target compound (CAS 1044768-40-2) is commercially available from multiple validated suppliers with standard purity specifications of ≥95%, including batch-specific QC documentation (NMR, HPLC) . By comparison, 2-(chloromethyl)-6,7-dimethoxyquinazoline (CAS 2006276-97-5) and 2,4-dichloro-6,7-dimethoxyquinazoline (CAS 27631-29-4) are also commercially accessible . However, the target compound's unique substitution pattern supports synthetic routes distinct from those using the 2,4-dichloro analog, where sequential functionalization of the 6,7-dimethoxyquinazoline core requires either multi-step protection/deprotection sequences or careful temperature control to achieve regioselectivity between C4 and C2 aromatic chloro groups [1]. The commercial availability of the target compound at research quantities (mg to g scale) with standard lead times reduces synthetic burden compared to in-house preparation.

Supply chain management Research procurement Building block sourcing

Optimal Procurement and Application Scenarios for 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline Based on Verified Differentiation Evidence


Medicinal Chemistry: Sequential C2-Alkylation Followed by C4-Amination for Kinase Inhibitor Library Synthesis

This compound is the preferred choice for constructing 2-alkoxymethyl/2-aminomethyl-4-amino-6,7-dimethoxyquinazoline libraries when orthogonal functionalization is required. The C2 chloromethyl group enables SN2 alkylation with amine, alkoxide, or thiolate nucleophiles under basic conditions while leaving the C4 chloro group intact for subsequent SNAr amination [1]. This orthogonal reactivity eliminates the regioselectivity competition inherent to 2,4-dichloro-6,7-dimethoxyquinazoline, where both positions undergo SNAr and require careful temperature control to achieve selectivity (C4 at 0-5 °C, C2 only under reflux) [1]. Procurement of this specific building block supports efficient parallel library synthesis with reduced step count and improved overall yield.

PDE10A Inhibitor Development and CNS-Targeted Quinazoline Scaffold Optimization

Research groups pursuing phosphodiesterase 10A (PDE10A) inhibitors should prioritize this compound based on documented successful use in published PDE10A inhibitor synthesis programs [2]. The compound has been validated as a C2-alkylating intermediate yielding 59% of coupled product when reacted with (R)-2-(pyrrolidin-3-yloxy)quinoxaline under K2CO3/1,4-dioxane/H2O conditions [2]. The calculated XLogP3 of 2.9 (compared to 3.4 for the 2,4-dichloro analog) suggests more favorable physicochemical properties for CNS penetration, an important consideration for PDE10A-targeted therapeutics in neurological and psychiatric indications [3].

Quality Control and Analytical Reference Standard for Quinazoline Intermediate Identification

The distinct molecular weight (273.11 g/mol) and exact mass (272.0119 Da) of this compound serve as unambiguous identifiers for LC-MS and HRMS confirmation during incoming material verification [3]. These values differ substantially from the most common procurement analogs—2-(chloromethyl)-6,7-dimethoxyquinazoline (MW 238.67) and 2,4-dichloro-6,7-dimethoxyquinazoline (MW 259.09)—providing clear analytical differentiation [3]. Laboratories synthesizing multiple quinazoline-based lead series should maintain this compound as a reference standard to prevent cross-contamination and ensure batch-to-batch consistency in structure-activity relationship studies.

Synthetic Route Scouting for EGFR and Tyrosine Kinase Inhibitor Backbone Construction

For programs targeting EGFR and related tyrosine kinases where the 4-anilino-6,7-dimethoxyquinazoline pharmacophore is established, this compound offers a distinct synthetic entry point compared to traditional 4-chloro-6,7-dimethoxyquinazoline intermediates. The preserved C4 chloro group allows late-stage diversification with aniline nucleophiles to install the critical 4-anilino moiety, while the C2 chloromethyl group has already been functionalized or remains available for further modification [1]. This strategy enables exploration of C2-substituted analogs that are inaccessible from 4-chloro-6,7-dimethoxyquinazoline starting materials without additional functional group manipulations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.